molecular formula C18H22F2N4O B13844531 (2R,3S)-Efinaconazole

(2R,3S)-Efinaconazole

Cat. No.: B13844531
M. Wt: 348.4 g/mol
InChI Key: NFEZZTICAUWDHU-XPKAQORNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Antifungal Agent Discovery and Development

The discovery of antifungal agents has been a critical area of research, driven by the rising incidence of fungal infections, particularly in immunocompromised individuals. journal-jchor.com Historically, the development of antifungal therapies has lagged behind that of antibacterial agents, partly due to the eukaryotic nature of fungal cells, which presents challenges in achieving selective toxicity without harming host cells. researchgate.net The azole class of antifungals, which includes imidazoles and triazoles, represented a significant breakthrough by targeting a fungal-specific enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netmhmedical.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govpatsnap.com

Efinaconazole (B1671126) emerged from research efforts to develop new triazole antifungals with improved efficacy and a broader spectrum of activity. nih.govmdpi.com Discovered by Kaken Pharmaceutical Co., Ltd., it was specifically developed as a topical treatment for onychomycosis, a fungal infection of the nail. pmda.go.jp The development of efinaconazole addressed the need for topical agents with better nail penetration and potent activity against a range of dermatophytes, yeasts, and non-dermatophyte molds. nih.govpatsnap.com

Stereochemical Significance and Design Principles of Azole Antifungals

The biological activity of azole antifungals is intrinsically linked to their three-dimensional structure. The nitrogen atoms within the azole ring (N-3 in imidazoles and N-4 in triazoles) are believed to bind to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby inhibiting its function. researchgate.net The stereochemistry of the substituents on the core scaffold plays a crucial role in the precise orientation of the molecule within the enzyme's active site, influencing binding affinity and inhibitory potency.

(2R,3S)-Efinaconazole, with its specific chemical nomenclature (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylene-1-piperidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol, possesses a defined stereochemical configuration that is critical to its antifungal activity. researchgate.netpharmacompass.com The (2R,3S) configuration at the chiral centers is a key feature that distinguishes it from other stereoisomers and contributes to its potent inhibition of the target enzyme. The design of efinaconazole incorporated a 4-methylenepiperidino group, which has been suggested to contribute to its low keratin (B1170402) binding, a desirable property for a topical antifungal intended for nail infections. nih.govmdpi.com This structural feature allows for greater availability of the free drug at the site of infection. hres.ca

The development of advanced triazoles like efinaconazole has often involved creating a tetrasubstituted stereogenic center, which has been a significant synthetic challenge. acs.org The precise spatial arrangement of the difluorophenyl group, the triazole moiety, and the side chain, dictated by the (2R,3S) stereochemistry, is fundamental to its mechanism of action and efficacy.

Historical and Current Research Trajectories in Triazole Antifungal Agents

The journey of triazole antifungals began with the introduction of first-generation agents like fluconazole (B54011) and itraconazole (B105839) in the 1990s. journal-jchor.com These compounds offered significant advantages over older antifungals, including a broader spectrum of activity and improved safety profiles. mdpi.com However, the emergence of resistant fungal strains and limitations in their pharmacokinetic properties spurred the development of second-generation triazoles such as voriconazole (B182144) and posaconazole (B62084) in the 2000s. journal-jchor.commdpi.com These newer agents demonstrated enhanced activity against a wider range of fungal pathogens, including some resistant species. mdpi.com

Current research continues to focus on discovering novel triazole derivatives with even greater potency, broader spectrums, improved safety, and the ability to overcome existing resistance mechanisms. mdpi.combohrium.com The development of efinaconazole represents a trajectory focused on creating a potent topical agent with optimized properties for treating localized infections like onychomycosis. nih.gov Research has shown that efinaconazole possesses potent in vitro activity against a wide array of fungi, including dermatophytes, Candida species, and non-dermatophyte molds, often exceeding the activity of older azoles. nih.gov Studies continue to explore the structure-activity relationships of novel triazole compounds, aiming to refine their therapeutic profiles for various clinical applications. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22F2N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14?,18-/m1/s1

InChI Key

NFEZZTICAUWDHU-XPKAQORNSA-N

Isomeric SMILES

CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2r,3s Efinaconazole and Analogues

Enantioselective Synthetic Routes Towards (2R,3S)-Efinaconazole Intermediates

The creation of the specific three-dimensional arrangement of atoms in efinaconazole (B1671126), particularly its chiral centers, is a significant challenge in its synthesis. Enantioselective synthesis, which is the selective production of one enantiomer over its mirror image, is therefore critical. The key to the synthesis of efinaconazole lies in the preparation of chiral intermediates that serve as the foundation for the final molecule. ebi.ac.ukacs.org The primary synthetic route involves the reaction of a chiral epoxide intermediate with a piperidine (B6355638) intermediate. patsnap.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of pharmaceutical intermediates. In the context of efinaconazole, biocatalytic epoxidation is a key strategy for producing the required chiral epoxide intermediate, (2R, 3S)-epoxide 1b. acs.org Styrene (B11656) monooxygenases (SMOs) are enzymes known for their ability to perform asymmetric epoxidation of styrene and its derivatives. acs.org However, most naturally occurring SMOs produce (S)-enantiopure epoxides, while the synthesis of efinaconazole requires the (R)-selective epoxidation. acs.org

Table 1: Biocatalytic Approaches for Efinaconazole Intermediates

Enzyme/Biocatalyst Reaction Type Key Intermediate Outcome
Engineered Styrene Monooxygenase (SeStyA) Asymmetric Epoxidation (2R, 3S)-epoxide 1b High conversion and >99% diastereomeric excess. acs.org
Benzaldehyde Lyase (BAL) Benzoin Condensation α-hydroxy ketone precursor Eco-friendly synthesis of the ketone precursor. acs.org

Beyond biocatalysis, various chemical strategies have been developed to synthesize the chiral intermediates of efinaconazole. A notable approach involves the catalytic asymmetric cyanosilylation of a ketone to construct the tetrasubstituted stereogenic center. acs.orgacs.org This method has been successfully applied to the efficient enantioselective synthesis of both efinaconazole and ravuconazole. acs.org Subsequent transformations are often performed in one-pot operations to enhance synthetic efficiency. acs.org

Another strategy focuses on the Sharpless asymmetric dihydroxylation of an olefin to create the desired stereochemistry. patsnap.com The ring-opening reaction of the resulting epoxide with 4-methylenepiperidine (B3104435) is a common final step in the synthesis of efinaconazole. acs.orgresearchgate.net Microwave irradiation has been shown to significantly improve the yield of this ring-opening reaction compared to conventional heating. acs.orgresearchgate.net

Exploration of Novel Synthetic Pathways for the Efinaconazole Core Structure

The core structure of efinaconazole, which includes a 1,2,4-triazole (B32235) ring, is a common feature in many antifungal agents. pensoft.netmdpi.com The synthesis of this triazole core and its attachment to the rest of the molecule are key aspects of developing new synthetic pathways. One approach involves the cyclization of thiosemicarbazide (B42300) derivatives under basic conditions to form the 1,2,4-triazole ring. mdpi.com

Strategies for Derivatization and Analogue Synthesis in Antifungal Research

The development of new antifungal agents often involves the synthesis of analogues of existing drugs to improve their activity, spectrum, or pharmacokinetic properties. researchgate.netacs.org The triazole ring system is a versatile scaffold for such derivatization. frontiersin.org For instance, replacing the phenyl ring at the N-4 position of the triazole with other aromatic groups or introducing various substituents on the phenyl ring can significantly impact antifungal activity. acs.org

Studies have shown that introducing substituents like chloro and methoxy (B1213986) groups at the C-4 position of the phenyl ring can lead to potent anticandidal activity. acs.org Similarly, the synthesis of analogues containing a pyridine (B92270) ring has been explored to find novel antifungal agents with improved water solubility. researchgate.net The exploration of different heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, linked to the core structure represents another strategy for developing new antifungal compounds. mdpi.comnih.gov The goal of these derivatization strategies is to identify new compounds with enhanced efficacy against a broad range of fungal pathogens, including resistant strains. mdpi.commdpi.com

Table 2: Examples of Efinaconazole Analogue Strategies

Analogue Type Modification Rationale
Phenyl-substituted triazoles Introduction of chloro and methoxy groups Enhance anticandidal activity. acs.org
Pyridine-containing analogues Replacement of phenyl with pyridine Improve water solubility. researchgate.net

Computational Chemistry Approaches in Synthetic Route Design

Computational chemistry has become an indispensable tool in modern drug discovery and development, including the design of synthetic routes. frontiersin.org For efinaconazole, computational methods like Density Functional Theory (DFT) have been used to optimize the molecular structure and study its electronic properties. researchgate.net This information can provide insights into the reactivity of the molecule and help in designing more efficient synthetic steps.

Molecular docking studies, which predict the binding orientation of a molecule to a target protein, are also employed. researchgate.net In the case of efinaconazole, docking studies against its target enzyme, lanosterol (B1674476) 14α-demethylase, can help in understanding the structure-activity relationships and guide the design of more potent analogues. researchgate.netfda.gov By simulating reaction pathways and predicting the stability of intermediates, computational chemistry can aid in the selection of the most promising synthetic routes before they are tested in the laboratory, saving time and resources. frontiersin.orgrsc.org

Molecular Mechanisms of Action of 2r,3s Efinaconazole

Detailed Enzymatic Target Characterization: Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition

The primary molecular target of (2R,3S)-Efinaconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51. patsnap.comncats.ionih.gov This enzyme is a key player in the ergosterol (B1671047) biosynthesis pathway, responsible for the conversion of lanosterol to 14-demethyl lanosterol. mdpi.com Efinaconazole (B1671126), like other azole antifungals, inhibits this enzyme, leading to the disruption of ergosterol production. mdpi.comasm.org The N4 atom of the triazole ring in efinaconazole binds to the heme iron atom within the active site of CYP51, a crucial interaction for its inhibitory activity. mdpi.comfrontiersin.org This high affinity for the fungal enzyme contributes to its selective toxicity against fungi. mdpi.com

Kinetic and Binding Studies of CYP51 Inhibition

Kinetic studies have demonstrated the potent inhibitory effect of efinaconazole on ergosterol biosynthesis. In a study using Trichophyton mentagrophytes, efinaconazole inhibited ergosterol biosynthesis with a 50% inhibitory concentration (IC50) of 0.0070 μg/ml. asm.org This was found to be 4.9 times more active than itraconazole (B105839). asm.org In Candida albicans, the IC50 was 0.00040 μg/ml, which was 7.3 times more active than clotrimazole (B1669251). asm.org

Binding studies have shown that azole antifungals, including efinaconazole, exhibit tight binding to fungal CYP51. researchgate.net The affinity of azoles for CYP51 is a key determinant of their antifungal potency. frontiersin.org While specific binding kinetic data for efinaconazole is not extensively detailed in the provided results, the low IC50 values strongly suggest a high binding affinity for the fungal CYP51 enzyme. asm.org

Table 1: Inhibitory Activity of Efinaconazole on Ergosterol Biosynthesis

Comparative Molecular Docking and Interaction Analysis with Fungal CYP51

Molecular docking studies provide insights into the specific interactions between efinaconazole and the fungal CYP51 active site. Although a specific docking study for efinaconazole was not found in the search results, general principles of azole-CYP51 interaction are well-established. These studies confirm that the triazole nitrogen atom coordinates with the heme iron in the enzyme's active site. mdpi.comfrontiersin.org The remainder of the molecule fits into the hydrophobic substrate-binding channel of CYP51. frontiersin.org

Comparative docking analyses with other azoles, such as fluconazole (B54011) and itraconazole, have been performed to understand the structural basis for their differing activities and selectivities. nih.gov Such studies for efinaconazole would elucidate the specific amino acid residues within the fungal CYP51 active site that contribute to its potent inhibitory activity.

Ligand-Target Binding Dynamics and Structural Interactions

The binding of efinaconazole to CYP51 is a dynamic process influenced by the flexibility of both the ligand and the protein. nih.gov Molecular dynamics simulations are often used to study these dynamic interactions, providing a more realistic view of the binding event than static docking models. mdpi.comnih.gov These simulations can reveal key structural and energetic features that govern the stability of the ligand-target complex. mdpi.com

The interaction between efinaconazole and CYP51 involves a combination of co-ordination with the heme iron and various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues of the enzyme. researchgate.net These interactions collectively contribute to the high affinity and specificity of efinaconazole for its fungal target. mdpi.com

Downstream Biochemical Pathway Disruptions in Fungal Sterol Biosynthesis

The inhibition of CYP51 by efinaconazole sets off a chain of disruptive events in the fungal ergosterol biosynthesis pathway. patsnap.comasm.org This ultimately leads to a fungistatic or fungicidal effect, depending on the fungal species and drug concentration. hres.ca

Accumulation of 14α-Methyl Sterols and Dimethylsterols

A direct consequence of CYP51 inhibition is the accumulation of its substrates, primarily lanosterol and other 14α-methylated sterols. patsnap.comasm.orghres.ca Studies have shown that efinaconazole treatment leads to a dose-dependent increase in 4,4-dimethylsterols and 4α-methylsterols in fungi like Trichophyton mentagrophytes and Candida albicans. asm.orgasm.orgebi.ac.uknih.gov This buildup of abnormal sterols is a key factor in the antifungal mechanism of action. patsnap.com

Impact on Ergosterol Production and Membrane Integrity

The accumulation of precursor sterols occurs concurrently with a depletion of ergosterol in the fungal cell membrane. patsnap.comasm.orgasm.orgtandfonline.com Ergosterol is vital for maintaining the fluidity, permeability, and integrity of the fungal cell membrane. patsnap.comasm.org Its depletion, coupled with the integration of toxic methylated sterol intermediates, disrupts these essential membrane functions. patsnap.comasm.org This disruption leads to increased membrane permeability, leakage of essential cellular components, and ultimately, fungal cell death. patsnap.comresearchgate.net

Table 2: Effects of Efinaconazole on Fungal Sterol Composition

Morphological and Ultrastructural Changes in Fungal Cells Induced by this compound

Exposure to this compound induces significant and dose-dependent morphological and ultrastructural alterations in fungal hyphae, particularly in dermatophytes like Trichophyton mentagrophytes. nih.govnih.govresearchgate.net These changes are a direct consequence of the disruption of ergosterol synthesis and the subsequent impact on the fungal cell membrane and wall. asm.orgnih.gov

At concentrations as low as 0.001 to 0.01 μg/ml, observable morphological changes include the shortening of the interseptal distance, non-uniform widths, flattening of the hyphae, and a distinctive globular swelling. asm.orgnih.govmdpi.com This globular swelling appears to be a unique characteristic of efinaconazole's effect when compared to other azoles. asm.org As the concentration of efinaconazole increases, these morphological aberrations become more pronounced. asm.orgnih.gov

Ultrastructural analysis using transmission electron microscopy (TEM) reveals more profound internal changes within the fungal cells. nih.gov Key observations include:

Thickening of the cell wall: The outermost protective layer of the fungal cell becomes abnormally thick. nih.govmdpi.com

Plasma membrane separation: The plasma membrane detaches from the cell wall. mdpi.com

Accumulation of electron-dense granules: Lipid-like materials accumulate in the space created between the cell wall and the plasma membrane. nih.govmdpi.com This is thought to be a result of the accumulation of sterol precursors due to the inhibition of 14α-demethylase. nih.gov

Plasma membrane discontinuity and organelle degeneration: The integrity of the plasma membrane is compromised, leading to the breakdown of internal organelles. mdpi.com

These degenerative changes are considered secondary effects of the primary action of ergosterol biosynthesis inhibition. asm.orgnih.govnih.gov The morphological and ultrastructural damage occurs at concentrations well below the minimum inhibitory concentration (MIC) required to halt fungal growth, highlighting the potent activity of the compound. asm.orgnih.gov

Table 1: Morphological and Ultrastructural Changes in T. mentagrophytes Induced by this compound

Observation Type Specific Changes Reference
Morphological Shortening of interseptal distance, globular swelling, non-uniform hyphal width, flattening. asm.orgnih.govmdpi.com

| Ultrastructural | Thickening of the cell wall, separation of plasma membrane from the cell wall, accumulation of electron-dense granules, discontinuity of the plasma membrane, degeneration of intracytoplasmic organelles. | nih.govmdpi.com |

Comparative Mechanistic Analysis with Other Azole Antifungals

Like other azole antifungals such as itraconazole and clotrimazole, this compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. drugs.comnih.govasm.org This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane. drugs.comnih.gov

However, this compound exhibits several key differences in its activity and properties when compared to other azoles:

Potency: In vitro studies have consistently demonstrated that efinaconazole has potent activity against a broad spectrum of fungi, including dermatophytes (Trichophyton spp.), yeasts (Candida spp.), and non-dermatophyte molds. nih.govnih.gov Against T. mentagrophytes and T. rubrum, efinaconazole's activity is comparable to or greater than that of amorolfine (B1665469) and terbinafine (B446), and significantly higher (8- to 64-fold) than that of ciclopirox (B875) and itraconazole. nih.govmdpi.com Specifically, efinaconazole was found to be 4.9 times more active than itraconazole in inhibiting ergosterol biosynthesis in T. mentagrophytes and 7.3 times more active than clotrimazole in C. albicans. nih.govasm.org

Keratin (B1170402) Binding: A distinguishing feature of efinaconazole is its low affinity for keratin. drugs.comnih.gov This is significant because many other topical antifungal agents bind strongly to keratin, which can limit their availability at the site of infection within the nail plate. nih.gov The lower keratin binding of efinaconazole is associated with better nail penetration and higher concentrations of the free drug at the site of infection. drugs.comnih.gov

Direct Membrane Damage: Unlike some other antifungal agents, such as miconazole, efinaconazole does not appear to cause direct, acute damage to the fungal cell membrane. asm.org Studies measuring the leakage of intracellular phosphate (B84403) showed that efinaconazole caused minimal leakage even at high concentrations, suggesting its primary effect is through the targeted inhibition of ergosterol biosynthesis rather than a direct disruptive effect on the membrane. nih.govasm.org

Morphological Effects: While sharing some common morphological effects with other azoles like bifonazole (B1667052) and itraconazole (e.g., shortening of interseptal distance and cell wall thickening), the induction of globular swelling in Trichophyton species appears to be a unique feature of efinaconazole treatment. asm.org

Table 2: Comparative In Vitro Activity of Efinaconazole and Other Antifungals

Organism Comparator Drug Relative Potency of Efinaconazole Reference
T. mentagrophytes Itraconazole 4.9-fold more active in inhibiting ergosterol biosynthesis nih.govasm.org
C. albicans Clotrimazole 7.3-fold more active in inhibiting ergosterol biosynthesis nih.govasm.org
T. rubrum & T. mentagrophytes Ciclopirox, Itraconazole 8- to 64-fold lower MICs nih.govmdpi.com

Molecular Mechanisms of Fungal Resistance to 2r,3s Efinaconazole and Azoles

Genetic Basis of Resistance Development

The genetic foundation of azole resistance is multifaceted, primarily involving modifications within the drug's target pathway and the regulatory networks that control it.

Mutations in Ergosterol (B1671047) Biosynthesis Pathway Genes (e.g., ERG11)

A primary mechanism of resistance involves mutations in the genes of the ergosterol biosynthesis pathway, most notably the ERG11 gene. researchgate.netresearchgate.netbrieflands.com These mutations can lead to amino acid substitutions in the lanosterol (B1674476) 14α-demethylase enzyme, which can reduce the binding affinity of azole drugs to their target. researchgate.netresearchgate.netbrieflands.com This decreased affinity means that a higher concentration of the drug is required to inhibit the enzyme effectively, leading to clinical resistance. researchgate.net Numerous studies have identified a wide array of point mutations in the ERG11 gene of various fungal species, including Candida albicans and Aspergillus fumigatus, that are associated with reduced susceptibility to azoles. researchgate.netresearchgate.netbrieflands.commdpi.comcsic.es While over 160 different amino acid substitutions have been reported in the Erg11 protein of C. albicans, only a subset of these are confirmed to cause fluconazole (B54011) resistance. mdpi.com

Overexpression of the ERG11 gene is another significant mechanism of resistance. researchgate.netnih.govsemanticscholar.org An increased number of Erg11 enzyme molecules within the fungal cell requires a higher concentration of the azole to achieve the same level of inhibition. researchgate.net This overexpression can result from gain-of-function mutations in transcription factors that regulate ERG11 expression or from gene amplification, where the fungus increases the number of copies of the ERG11 gene. researchgate.net

Table 1: Common Amino Acid Substitutions in Erg11 Associated with Azole Resistance

Fungal Species Amino Acid Substitution Reference
Candida albicans Y132H mdpi.com
Candida albicans G464S brieflands.com
Candida albicans A114S brieflands.com
Candida albicans Y257H brieflands.com
Candida albicans V488I brieflands.com
Aspergillus fumigatus G54 csic.es
Aspergillus fumigatus L98H csic.es
Aspergillus fumigatus M220 csic.es

Role of Transcriptional Regulators in Resistance

Transcriptional regulators play a pivotal role in mediating azole resistance by controlling the expression of genes involved in ergosterol biosynthesis and drug efflux. nih.govasm.orgnih.gov In Candida albicans, the transcription factor Upc2p is a key regulator of ERG11 and other ergosterol biosynthesis genes. mdpi.comscispace.com Gain-of-function mutations in the UPC2 gene can lead to the constitutive overexpression of ERG11, resulting in azole resistance. nih.govscispace.combiorxiv.org Similarly, in Aspergillus fumigatus, the transcription factor SrbA regulates the expression of several genes in the ergosterol pathway, including cyp51A (the equivalent of ERG11). nih.gov

In filamentous fungi, other transcription factors have been identified that contribute to azole adaptation and resistance. nih.govasm.org For instance, in Neurospora crassa, the transcription factors ADS-4 and CCG-8 have been shown to regulate the transcriptional response to azole stress, and their deletion leads to hypersensitivity to azoles. nih.govasm.org These regulators control the expression of a variety of genes, including those encoding efflux pumps and enzymes in the ergosterol pathway. nih.govasm.org The discovery of these novel regulators suggests that the mechanisms of azole response in filamentous fungi may differ from those in yeasts. nih.gov

Efflux Pump Mediated Resistance Mechanisms

A major contributor to azole resistance is the active removal of the drug from the fungal cell by efflux pumps. tandfonline.comnih.govnih.gov This process reduces the intracellular concentration of the antifungal agent, preventing it from reaching its target in sufficient quantities to be effective. tandfonline.comodermatol.comodermatol.com

Characterization of Efflux Transporters (e.g., CDR1, CDR2, MDR1)

Fungi possess two main superfamilies of efflux transporters involved in drug resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. tandfonline.comnih.govnih.gov

ABC Transporters: These pumps, such as Cdr1p and Cdr2p in Candida albicans, utilize the energy from ATP hydrolysis to actively transport a wide range of substrates, including azoles, out of the cell. tandfonline.comnih.govplos.org Cdr1p and Cdr2p are well-characterized and their overexpression is a frequent cause of azole resistance in clinical isolates. scispace.comtandfonline.comnih.gov They are known to confer cross-resistance to multiple azoles. plos.org

MFS Transporters: These transporters, exemplified by Mdr1p in C. albicans, use the proton motive force across the cell membrane to expel drugs. tandfonline.comnih.gov Mdr1p is known to specifically confer resistance to fluconazole. odermatol.com

While initially identified for their role in multidrug resistance, some of these transporters, like Cdr1p and Cdr2p, are also involved in the transport of lipids and steroids across the membrane, suggesting a broader physiological function. plos.org

Table 2: Major Efflux Pumps Involved in Azole Resistance

Efflux Pump Superfamily Fungal Species Substrates Reference
Cdr1p ABC Candida albicans Fluconazole, Itraconazole (B105839), Ketoconazole nih.govplos.org
Cdr2p ABC Candida albicans Azoles, Terbinafine (B446), Amorolfine (B1665469) asm.org
Mdr1p MFS Candida albicans Fluconazole tandfonline.comodermatol.com
Afr1p ABC Cryptococcus neoformans Fluconazole nih.govfrontiersin.org

Gene Overexpression Leading to Reduced Intracellular Accumulation

The primary mechanism by which efflux pumps contribute to resistance is through the overexpression of the genes that encode them. semanticscholar.orgfrontiersin.org This leads to an increased number of transporter proteins in the fungal cell membrane, resulting in a more efficient efflux of the antifungal drug and consequently, reduced intracellular accumulation. tandfonline.comodermatol.comodermatol.com

The upregulation of these efflux pump genes is often controlled by specific transcription factors. scispace.comasm.org In C. albicans, the transcription factor Tac1p regulates the expression of CDR1 and CDR2. scispace.comasm.org Gain-of-function mutations in the TAC1 gene can cause the constitutive overexpression of these efflux pumps, leading to high-level azole resistance. scispace.comasm.org Similarly, the transcription factor Mrr1p regulates the expression of MDR1. scispace.com The development of resistance can therefore be a consequence of mutations not in the pump genes themselves, but in the regulatory genes that control their expression.

Adaptive Responses and Stress Pathways in Fungal Resistance

Fungi possess intricate cellular stress response pathways that can be activated upon exposure to antifungal agents like azoles. nih.govresearchgate.net These pathways can promote fungal adaptation and tolerance to the drug, which may serve as a stepping stone to the development of stable, genetically encoded resistance. researchgate.netmdpi.com

The molecular chaperone Hsp90 is a key global regulator of stress responses that is crucial for both azole tolerance and the evolution of resistance. nih.gov Hsp90 stabilizes a variety of client proteins, many of which are involved in cellular signaling. nih.gov Inhibition of Hsp90 function has been shown to reduce the tolerance of Candida species to azoles and can even block the emergence of azole resistance. nih.gov This highlights the importance of the cellular stress response in enabling fungi to survive antifungal treatment.

Other stress response pathways, such as the cell wall integrity pathway and the calcineurin signaling pathway, also contribute to azole tolerance. nih.govresearchgate.net Exposure to azoles induces stress on the fungal cell membrane, and these pathways help the cell to cope with this stress and maintain its integrity. nih.govresearchgate.net For example, the calcineurin pathway has been implicated in mediating azole resistance. nih.gov The ability of fungi to mount these adaptive responses allows a larger population of cells to survive initial drug exposure, increasing the probability that a cell will acquire a stable resistance mutation. nih.gov Therefore, targeting these stress response pathways in combination with antifungal drugs is being explored as a potential strategy to enhance therapeutic efficacy and combat resistance. mdpi.com

Strategies to Counteract Resistance: Research Perspectives and Novel Approaches

Addressing the challenge of antifungal resistance requires multifaceted research strategies, focusing on both minimizing the development of resistance to (2R,3S)-Efinaconazole and finding effective treatments for resistant infections. One of the primary findings from multiple in vitro and in vivo studies is that efinaconazole (B1671126) appears to have a low potential for inducing drug resistance in dermatophytes. asm.orgdovepress.comnih.govmdpi.com This intrinsic property is a crucial starting point in combating resistance. Studies involving repeated exposure of Trichophyton species to efinaconazole have shown no evidence of acquired resistance. asm.orgnih.gov

A key strategy to counteract resistance and improve clinical outcomes is the use of combination therapy. liabjournal.com Combining antifungal agents with different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging. Research has explored the combination of topical efinaconazole with oral antifungal agents. nextstepsinderm.comresearchgate.net For instance, a sequential combination therapy involving oral terbinafine followed by topical efinaconazole proved effective in patients who were poor responders to terbinafine monotherapy. researchgate.net This approach may be particularly useful for recalcitrant infections or in patient populations at higher risk of treatment failure. nextstepsinderm.comresearchgate.net The efficacy of combining efinaconazole with physical methods like laser treatment has also been investigated, with some studies showing greater improvement in clinical scores compared to monotherapy. mdpi.com

Another avenue of research is the development of novel formulations and delivery systems to enhance drug potency at the site of infection, which could help overcome resistance mechanisms. nih.gov The formulation of efinaconazole itself was designed for enhanced nail penetration and low keratin (B1170402) affinity, allowing more of the free drug to reach the nail bed, which may help overwhelm fungal defenses. nextstepsinderm.commdedge.comresearchgate.net

Antifungal stewardship is a broader strategy that plays a role in managing resistance. researchgate.net This involves ensuring the correct diagnosis and appropriate use of antifungals to limit unnecessary exposure that can drive resistance. liabjournal.com For efinaconazole, this includes its use for susceptible organisms and consideration as an alternative for infections resistant to other first-line agents like terbinafine. researchgate.netresearchgate.net Furthermore, long-term maintenance therapy with topical agents like efinaconazole is being considered as a way to prevent relapse, which could also reduce the need for repeated, intensive treatment courses that contribute to resistance pressure. nextstepsinderm.commdpi.com

Structure Activity Relationship Sar and Rational Design of 2r,3s Efinaconazole Analogues

Identification of Key Pharmacophores and Functional Groups for Anti-fungal Activity

The antifungal efficacy of Efinaconazole (B1671126) is not attributed to a single feature but rather the synergistic interplay of several key structural components, known as pharmacophores. These components are essential for the molecule's ability to bind to its target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), and exert its therapeutic effect. mdpi.comdrugbank.comnih.gov The primary mechanism of action for azole antifungals is the inhibition of this enzyme, which is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.govdrugs.com The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the cell membrane. drugs.com

The key pharmacophoric elements of Efinaconazole include:

The 1,2,4-Triazole (B32235) Ring: This nitrogen-containing heterocyclic ring is the cornerstone of all triazole antifungal agents. nih.gov One of the nitrogen atoms (N4) in the triazole ring coordinates with the heme iron atom located at the active site of the fungal CYP51 enzyme. mdpi.commdpi.com This interaction is fundamental to inhibiting the enzyme's function. The replacement of the older imidazole (B134444) ring with the triazole ring in newer generations of azoles resulted in higher specificity for the fungal enzyme over its human counterparts, contributing to a better safety profile. mdpi.com

The (2R,3S)-Stereochemistry: The specific three-dimensional arrangement of atoms is crucial for optimal binding and activity. Efinaconazole possesses two chiral centers, and the (2R,3S) configuration has been identified as the most potent stereoisomer. This precise spatial orientation allows the various functional groups to fit perfectly into the binding pocket of the target enzyme, maximizing inhibitory interactions. The synthesis of specific stereoisomers, such as the (2R,3S)-isomer, is a critical aspect of manufacturing potent triazole antifungals. acs.orgresearchgate.net

The 2,4-Difluorophenyl Group: This halogenated aromatic ring is another common feature in potent azole antifungals. mdpi.com It engages in hydrophobic interactions within a specific pocket of the CYP51 active site. mdpi.com The fluorine atoms enhance the molecule's binding affinity and can improve its metabolic stability, prolonging its antifungal action.

The Tertiary Hydroxyl Group: The hydroxyl (-OH) group at the C2 position is essential. It forms a critical hydrogen bond with a nearby amino acid residue in the enzyme's active site, anchoring the molecule securely and contributing significantly to its inhibitory potency. scispace.com

The Substituted Piperidine (B6355638) Moiety: The N-linked side chain, specifically the (4-methylenepiperidin-1-yl)methyl group, is a distinguishing feature of Efinaconazole. This bulky, flexible side chain plays a crucial role in its broad-spectrum activity and unique physical properties, such as low keratin (B1170402) binding, which is advantageous for treating nail infections. nih.govdrugs.comebi.ac.uk Modifications to this side chain in other azole analogues have been shown to significantly impact antifungal activity and spectrum. rsc.org

The combination of these features in the precise (2R,3S) configuration results in a molecule with high affinity and specificity for fungal CYP51, leading to potent antifungal activity. ebi.ac.uk

Design and Synthesis of Novel (2R,3S)-Efinaconazole Analogues as Mechanistic Probes

The rational design and synthesis of analogues are fundamental strategies in medicinal chemistry to probe the SAR of a lead compound like Efinaconazole. By systematically altering specific parts of the molecule and evaluating the resulting changes in antifungal activity, researchers can gain a deeper understanding of its mechanism of action and identify opportunities for improvement.

One common approach involves the bioisosteric replacement of key functional groups. For instance, researchers have designed novel triazole agents by replacing parts of the side chains of existing drugs to improve properties like water solubility without losing essential interactions with the target enzyme. capes.gov.br In the broader field of azole research, numerous studies have focused on synthesizing new derivatives by modifying the non-triazole portion of the molecule. For example, novel triazoles containing phenylethynyl pyrazole (B372694) or piperidine-oxadiazole side chains have been created, with some showing excellent activity against a range of fungal pathogens, including resistant strains. mdpi.comrsc.org

The synthesis of Efinaconazole itself requires precise control over its stereochemistry. An enantioselective synthesis has been developed to produce the key epoxide intermediate, 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, with high optical purity. acs.org This intermediate is then reacted with 4-methylenepiperidine (B3104435) to yield the final this compound product. acs.org The synthesis of other stereoisomers, such as the (2S,3S) or (2R,3R) variants, serves as a crucial tool for confirming that the (2R,3S) configuration is indeed the most active, thereby validating the SAR model. allmpus.com

These synthetic explorations provide valuable mechanistic probes. For example, synthesizing an analogue where the tertiary hydroxyl group is removed or modified would likely demonstrate a significant loss in activity, confirming the critical role of its hydrogen-bonding capability. Similarly, creating analogues with different substituents on the piperidine ring can help map the space available in that region of the enzyme's binding pocket, guiding the design of new agents with enhanced potency or a broader spectrum of activity. nih.govjuniperpublishers.com

Computational Modeling and Docking Studies for SAR Elucidation and Target Interaction

Computational chemistry provides powerful tools to visualize and analyze the interaction between a drug and its target at the molecular level, offering insights that complement experimental data. Molecular docking is a key technique used to predict the preferred orientation of a ligand (like Efinaconazole) when bound to the active site of a receptor (like fungal CYP51). scitechnol.com

Docking studies performed on Efinaconazole and its target enzyme have elucidated the specific binding mode that explains its high potency. scispace.combanglajol.info These models show the N4 atom of the triazole ring coordinating with the central heme iron of CYP51, a hallmark interaction for all azole antifungals. mdpi.comscitechnol.com The models also confirm other key interactions:

The 2,4-difluorophenyl ring fits into a hydrophobic pocket of the enzyme. mdpi.com

The essential tertiary hydroxyl group forms a strong hydrogen bond with a nearby amino acid residue, such as histidine or leucine, anchoring the molecule in place. scispace.comscitechnol.com

A computational study using Density Functional Theory (DFT) and molecular docking investigated the non-covalent interactions between Efinaconazole and a holoenzyme. scispace.combanglajol.inforesearchgate.net The results showed that Efinaconazole forms three strong hydrogen bonds with amino acid residues of the protein, in addition to several other non-covalent interactions that strengthen the ligand-protein complex, resulting in a considerable binding affinity. scispace.combanglajol.info

These computational models are invaluable for understanding SAR. They can explain why the (2R,3S)-stereoisomer is more active than other stereoisomers by showing how its specific 3D shape allows for a more favorable and lower-energy fit within the enzyme's active site. Furthermore, these models can be used in a predictive manner. Scientists can design new, hypothetical analogues in silico (on the computer), dock them into the enzyme model, and predict their binding affinity before committing resources to their actual synthesis. nih.gov This accelerates the drug discovery process by prioritizing the synthesis of compounds most likely to have potent antifungal activity. nih.gov

Table 1: Predicted Interactions of Efinaconazole with Fungal CYP51 from Docking Studies
Efinaconazole MoietyType of InteractionEnzyme Binding Site ComponentSignificance
1,2,4-Triazole Ring (N4)Coordinate BondHeme Iron AtomPrimary inhibition of enzyme catalytic activity. mdpi.commdpi.com
Tertiary Hydroxyl GroupHydrogen BondAmino Acid Residues (e.g., Histidine, Leucine)Anchors the molecule in the active site. scispace.comscitechnol.com
2,4-Difluorophenyl GroupHydrophobic InteractionHydrophobic PocketContributes to binding affinity. mdpi.com
Piperidine Side ChainVan der Waals / Hydrophobic InteractionsAccess Channel/Side PocketInfluences potency and spectrum of activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analyses in Azole Antifungal Research

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In azole antifungal research, QSAR models are developed to predict the antifungal potency of new molecules based on calculated physicochemical properties, known as descriptors. sciencepublishinggroup.comneliti.com

A typical QSAR study involves:

Data Set Collection: A series of azole compounds with known antifungal activity (e.g., Minimum Inhibitory Concentration, MIC) is compiled. sciencepublishinggroup.comscielo.br

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include electronic properties (e.g., orbital energies like HOMO and LUMO), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., partition coefficient, log P). nih.govnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a combination of descriptors to the observed biological activity. neliti.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external data sets to ensure it is robust and not a result of chance correlation. sciencepublishinggroup.com

While specific QSAR studies focusing exclusively on Efinaconazole analogues are not widely published, the principles from broader azole QSAR research are directly applicable. For example, QSAR studies on various azole derivatives have highlighted the importance of certain electronic and structural features for antifungal activity. sciencepublishinggroup.comnih.gov One study on azole derivatives identified that oxygen atoms are key sites for ligand-receptor interactions, which aligns with the known importance of the hydroxyl group in Efinaconazole. nih.govnih.gov

Another 2D-QSAR study on 1,2,4-triazole derivatives successfully generated a predictive model with a high correlation coefficient (r² = 0.76), identifying specific alignment-independent descriptors as being important for predicting antifungal activity. neliti.com Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA), go a step further by analyzing the 3D steric and electrostatic fields around the molecules, providing a more detailed map of the structural requirements for activity. acs.org A 3D-QSAR study on a diverse set of azole agents identified the N1 atom of the azole ring and two aromatic centroids as key biophoric features, which is consistent with the pharmacophore model of Efinaconazole. acs.org

Preclinical Research Models for Mechanistic Elucidation of 2r,3s Efinaconazole Activity

In Vitro Fungal Culture Models for Mechanistic Studies

In vitro fungal culture models are fundamental in the study of antifungal agents. For (2R,3S)-Efinaconazole, these models have been crucial in determining its primary mode of action. Studies have utilized various fungal species, including the dermatophyte Trichophyton mentagrophytes and the yeast Candida albicans, to investigate the effects of the compound on fungal growth and viability. asm.orgnih.gov

Ergosterol (B1671047) Biosynthesis Assays

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. asm.orgnih.govnih.gov Assays measuring the incorporation of radiolabeled precursors into ergosterol have demonstrated that efinaconazole (B1671126) potently blocks this pathway. asm.org This inhibition leads to the depletion of ergosterol and the accumulation of precursor sterols, such as 4,4-dimethylsterols and 4α-methylsterols, within the fungal cell. asm.orgnih.govgrafiati.com This disruption of the cell membrane's composition and integrity is a key factor in the compound's antifungal activity.

Comparative studies have shown that this compound is a more potent inhibitor of ergosterol biosynthesis than other azole antifungals like itraconazole (B105839) and clotrimazole (B1669251) in T. mentagrophytes and C. albicans, respectively. nih.govnih.gov The 50% inhibitory concentrations (IC₅₀) for ergosterol biosynthesis are comparable to the minimum inhibitory concentrations (MICs) of the compound, further supporting that this is its primary fungistatic and fungicidal mechanism. nih.govhres.ca

Table 1: Comparative Inhibition of Ergosterol Biosynthesis

Fungus Compound IC₅₀ (µg/mL)
T. mentagrophytes This compound 0.0070
Itraconazole 0.0338
C. albicans This compound 0.00040
Clotrimazole 0.0029

Data from Tatsumi et al. nih.gov

Morphological and Ultrastructural Analysis

The inhibition of ergosterol biosynthesis by this compound leads to significant morphological and ultrastructural changes in fungal cells. asm.orgnih.gov These alterations are observable through advanced imaging techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM). asm.org

In T. mentagrophytes hyphae, exposure to this compound induces a range of concentration-dependent abnormalities. nih.govnih.gov At lower concentrations, these include the shortening of interseptal distances, globular swelling, and a thickening of the cell wall. nih.govmdpi.com As the concentration increases, more severe damage is observed, such as non-uniform hyphal widths, flattening of hyphae, and the separation of the plasma membrane from the cell wall. nih.govmdpi.com Further ultrastructural changes include the accumulation of electron-dense granules, believed to be lipid materials, in the space between the cell wall and the plasma membrane, discontinuity of the plasma membrane, and the degeneration of intracellular organelles. nih.gov

Table 2: Morphological Changes in T. mentagrophytes Hyphae Induced by this compound

Concentration Range (µg/mL) Observed Morphological and Ultrastructural Changes
0.001 - 0.01 Shortening of interseptal distance, globular swelling, thickening of the cell wall.
0.1 - 10 Non-uniform widths and flattening of hyphae, separation of plasma membrane from the cell wall, accumulation of electron-dense granules, discontinuity of the plasma membrane, degeneration of organelles.

Data from Tatsumi et al. nih.gov and Gupta et al. nih.gov

Biochemical Assays for Enzyme Inhibition and Pathway Analysis

Biochemical assays have confirmed that this compound targets a specific enzyme in the ergosterol biosynthesis pathway. hres.caebi.ac.ukdrugbank.com The compound is a potent inhibitor of sterol 14α-demethylase (also known as CYP51), a key enzyme responsible for the conversion of lanosterol (B1674476) to ergosterol. nih.govhres.caebi.ac.uk Inhibition of this enzyme is the hallmark of the triazole class of antifungal agents. nih.govasm.org

The potent activity of this compound is attributed to its strong inhibition of this enzyme, which leads to the downstream effects on the fungal cell membrane and ultimately, cell death. asm.orgnih.gov In vitro studies using human liver microsomes have also been conducted to assess the compound's potential for inhibiting human cytochrome P450 enzymes, showing that it is unlikely to affect major human CYP450 isoenzymes at clinical concentrations. hres.ca

Genetic Manipulation in Fungal Systems for Target Validation and Resistance Studies

While specific genetic manipulation studies focusing solely on this compound are not extensively detailed in the provided results, the general mechanisms of azole resistance in fungi are well-documented and relevant. Resistance to azoles, including this compound, can arise from several genetic alterations in the target fungus. plos.org

One common mechanism is the development of point mutations in the ERG11 gene, which encodes for the target enzyme, sterol 14α-demethylase. plos.org These mutations can reduce the binding affinity of the drug to the enzyme, thereby decreasing its inhibitory effect. Another mechanism involves the overexpression of the ERG11 gene, leading to higher levels of the target enzyme that can overcome the drug's inhibitory action. plos.org Additionally, the upregulation of drug efflux pumps, which actively transport the antifungal agent out of the fungal cell, is a significant contributor to resistance. plos.org

Studies have indicated that this compound has a low potential to induce resistance in dermatophytes. researchgate.netasm.org Continuous exposure of T. rubrum strains to the drug in both in vitro and in vivo models did not result in apparent increases in drug resistance. asm.orgdovepress.com

Advanced Microscopic and Cytological Investigations of Fungal Response to this compound

Advanced microscopic techniques have been pivotal in visualizing the cellular response of fungi to this compound. As mentioned in section 6.1.2, both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been employed to study the morphological and ultrastructural changes in T. mentagrophytes. asm.org

These investigations have provided direct visual evidence of the compound's disruptive effects on fungal cell structure. The observed changes, such as the thickening of the cell wall, separation of the plasma membrane, and organelle degeneration, are consistent with the biochemical findings of ergosterol biosynthesis inhibition. nih.gov The accumulation of lipid-like, electron-dense granules between the cell wall and plasma membrane is a notable feature observed with azole antifungals and is considered a direct consequence of the blockage of the ergosterol pathway. nih.gov These detailed microscopic studies provide a clear picture of the cellular damage that ultimately leads to the fungicidal action of this compound.

Analytical and Bioanalytical Methodologies in 2r,3s Efinaconazole Research

Chromatographic Techniques for Research Sample Analysis (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental in the analysis of efinaconazole (B1671126). These methods are widely used for the separation, identification, and quantification of the compound in various matrices.

A study detailed the development of a Reverse-Phase HPLC (RP-HPLC) method for the simultaneous measurement of efinaconazole and benzyl (B1604629) alcohol in topical formulations. jneonatalsurg.com The separation was achieved on an Inertsustain C18 column with a mobile phase of methanol (B129727) and ammonium (B1175870) dihydrogen phosphate (B84403) buffer. jneonatalsurg.com This highlights the utility of HPLC in quality control of pharmaceutical products. Another HPLC method was developed for quantifying efinaconazole in samples from ex vivo human nail permeation studies, demonstrating its application in preclinical research. researchgate.net This method utilized a Polar C18 column and an isocratic elution, achieving a total run time of 15 minutes. researchgate.net

Method Development and Validation for Research Applications

The development and validation of analytical methods for efinaconazole are performed in accordance with stringent guidelines, such as those from the International Council for Harmonisation (ICH). jneonatalsurg.comsci-hub.se Validation ensures that the analytical method is accurate, precise, specific, and robust for its intended purpose.

One validated RP-HPLC method for efinaconazole and benzyl alcohol demonstrated linearity over specific concentration ranges and achieved accuracy between 98.0% and 102.0%. jneonatalsurg.com The intra- and inter-assay precision showed a coefficient of variation under 2.0%, indicating high reproducibility. jneonatalsurg.com Another HPLC method was validated for its specificity, accuracy (99.21–99.63% w/w), precision (%RSD < 2.0), and sensitivity. sci-hub.se The robustness of these methods is tested by making slight, deliberate variations in parameters like flow rate and wavelength to ensure reliability during routine use. jneonatalsurg.com

Table 1: Examples of Validated HPLC Methods for Efinaconazole Analysis

ParameterMethod 1 jneonatalsurg.comMethod 2 sci-hub.seMethod 3 researchgate.net
Technique RP-HPLCRP-HPLCHPLC
Column Inertsustain C18Luna C18Polar C18
Mobile Phase Methanol and 30mM ammonium dihydrogen phosphate (pH 3.0) (65:35)Water and acetonitrile (B52724) (20:80 v/v)0.01 M potassium dihydrogen phosphate: acetonitrile (36:64)
Flow Rate 1.5 ml/min1 mL/min1 mL/min
Detection Wavelength 210 nm230 nm205 nm
Linearity Range 40–300μg/mlNot Specified50 to 10000 ng/mL
Accuracy 98.0% - 102.0%99.21–99.63% w/wMeets FDA criteria
Precision (%RSD) < 2.0%< 2.0%Meets FDA criteria

Application in Metabolite Profiling Studies (In Vitro)

In vitro studies using human liver microsomes are essential for understanding the metabolic fate of efinaconazole. These studies have shown that efinaconazole can inhibit various cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, at concentrations higher than those found systemically after topical application. hres.ca However, it does not appear to induce CYP1A2 or CYP3A4 activities in human primary hepatocytes. hres.ca

Metabolite profiling has identified several metabolites, designated as H1, H2, H3, H4, and H5. nih.gov In both rats and minipigs, H3 was identified as the major plasma metabolite. nih.gov Importantly, the in vitro and in vivo metabolite profiles in nonclinical species were found to be similar to those in humans, with no unique human metabolites identified. hres.canih.gov This similarity is crucial for the extrapolation of preclinical safety data to humans.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure of efinaconazole and its intermediates and for studying its interactions with biological targets. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of newly synthesized batches of the compound and its related substances. orientaljphysicalsciences.orgnih.gov These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule, ensuring the identity and purity of the active pharmaceutical ingredient. nih.govkarary.edu.sd

Mass Spectrometry Applications in Investigating Compound Transformations (e.g., LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific technique used to study the transformations of efinaconazole, such as degradation and metabolism. nih.gov An LC-MS/MS method was developed and validated to identify impurities formed during stress stability studies of efinaconazole. nih.gov The compound was subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, photolysis, and heat. nih.gov Results indicated that efinaconazole is particularly susceptible to oxidation. nih.gov

LC-MS/MS is also the preferred method for quantifying low levels of efinaconazole and its metabolites in biological matrices like plasma, due to its high sensitivity and selectivity, which are often lacking in conventional HPLC methods. benthamscience.com

Development of In Vitro Assays for High-Throughput Mechanistic Screening

In vitro assays are critical for the high-throughput screening (HTS) of antifungal compounds and for elucidating their mechanisms of action. mdpi.com For efinaconazole, which targets fungal lanosterol (B1674476) 14α-demethylase, in vitro assays are used to determine its potency against various fungal species. hres.capharmacompass.com

One study described a unique dual-readout HTS assay for identifying antifungal compounds against Aspergillus fumigatus. nih.gov This assay detects both cell lysis and the inhibition of germination, providing a more comprehensive understanding of a compound's antifungal activity. nih.gov Such assays can be adapted to screen large libraries of compounds to identify new antifungal agents or to characterize the activity of existing drugs like efinaconazole against a broad range of pathogens. nih.govpharmaron.com Furthermore, in vitro penetration studies using human nails have been developed to assess the ability of efinaconazole to reach the site of infection, a critical factor for its efficacy in treating onychomycosis. hres.caresearchgate.net These assays often involve applying a radiolabeled version of the drug to nail samples and measuring its diffusion. hres.ca

Future Directions and Emerging Research Avenues for 2r,3s Efinaconazole

Exploration of Novel Fungal Targets and Synergistic Interactions beyond Lanosterol (B1674476) 14α-Demethylase

While the primary mechanism of (2R,3S)-Efinaconazole is the well-characterized inhibition of lanosterol 14α-demethylase in the ergosterol (B1671047) biosynthesis pathway, future research can delve into potential secondary targets and synergistic therapeutic combinations. researchgate.netnih.gov Understanding these aspects could enhance its therapeutic window and combat the rise of antifungal resistance.

Synergistic Interactions: A highly promising research avenue is the combination of efinaconazole (B1671126) with other antifungal agents or therapeutic modalities. This approach can lead to enhanced efficacy, reduced treatment duration, and a lower likelihood of resistance. Studies have already demonstrated the potential of such combinations. For instance, sequential therapy involving oral terbinafine (B446) followed by topical efinaconazole has shown significant improvement in patients with tinea unguium who responded poorly to terbinafine monotherapy. asm.org Another study found that combining efinaconazole with a 1064 nm Nd:YAG laser treatment resulted in a quicker mycological cure and a lower rate of relapse for toenail onychomycosis compared to efinaconazole alone. nih.govmdpi.comasm.org

Future studies could systematically explore synergies with other classes of antifungals, such as polyenes or echinocandins, to identify combinations that may offer broader spectrum coverage or be effective against recalcitrant infections.

Combination TherapyFungal Species/ConditionKey Research FindingReference
Efinaconazole + Oral TerbinafineTinea unguium (refractory)Sequential therapy significantly improved cure rates in patients who were poor responders to terbinafine alone. The monthly improvement rate was substantially higher with the combination (12.6%) versus monotherapy (2.1%). asm.org
Efinaconazole + 1064 nm Nd:YAG LaserToenail OnychomycosisThe combination therapy led to a significantly quicker mycological cure and a lower rate of relapse compared to efinaconazole monotherapy. nih.govmdpi.comasm.org

Advanced Computational Approaches for Drug Design, Mechanism Prediction, and Resistance Forecasting

In silico methodologies are becoming indispensable in modern drug discovery and development. For this compound, these computational tools offer powerful ways to refine its therapeutic properties, predict its mechanism of action at a molecular level, and anticipate potential resistance pathways.

Drug Design and Mechanism Prediction: Computational studies, such as those employing Density Functional Theory (DFT) and molecular docking, have been used to analyze the molecular structure of efinaconazole and its interaction with its target enzyme. mdpi.comasm.org One such study optimized the structure of efinaconazole and docked it against a holoenzyme (PDB ID: 3IDB), revealing a strong binding affinity. mdpi.comasm.org The analysis identified key non-covalent interactions, including three strong hydrogen bonds with amino acid residues of the enzyme, which stabilize the drug-target complex and underpin its inhibitory mechanism. mdpi.com These computational insights not only confirm the mechanism of action but also provide a blueprint for the rational design of new triazole derivatives with potentially enhanced binding affinity, greater specificity, or improved pharmacokinetic properties.

Computational MethodApplication to Efinaconazole ResearchKey Findings / Future PotentialReference
Density Functional Theory (DFT)Optimization of the 3D molecular structure of efinaconazole.Provides an accurate understanding of the molecule's electronic properties and geometry for further analysis. mdpi.comasm.org
Molecular DockingSimulation of the binding interaction between efinaconazole and its target enzyme (lanosterol 14α-demethylase).Confirmed strong binding affinity and identified specific hydrogen bonds and other non-covalent interactions critical for its inhibitory activity. Guides design of new derivatives. researchgate.netmdpi.comasm.org
Machine Learning / AI(Future Application) Analysis of genomic and proteomic data from resistant fungal strains.Could predict mutations in the target enzyme that may lead to reduced drug efficacy, enabling proactive strategies to overcome resistance. jmb.or.kr

Resistance Forecasting: Antifungal resistance is a growing clinical concern. azolifesciences.com While studies have shown that efinaconazole maintains potent activity against fungal isolates resistant to other agents like terbinafine and that it has a low potential for inducing resistance, computational methods offer a proactive approach to this challenge. nih.govmdpi.comfrontiersin.org Future research could employ molecular dynamics simulations to model how specific mutations in the lanosterol 14α-demethylase gene might alter the enzyme's structure and affect its binding to efinaconazole. Furthermore, the development of machine learning algorithms, trained on datasets of known resistant strains, could help forecast the emergence of resistance and identify the molecular changes responsible. jmb.or.kr

Integration with Systems Biology and Omics Data for Holistic Understanding of Fungal Response and Adaptation

To move beyond a single-target perspective, systems biology approaches that integrate various "omics" data (genomics, transcriptomics, proteomics, and metabolomics) are essential. While comprehensive multi-omics studies specifically focused on efinaconazole are an emerging area, they represent a critical future direction for obtaining a holistic view of its impact on fungal cells.

Metabolomic Insights: The known mechanism of efinaconazole provides a foundational piece of metabolomic data. By inhibiting lanosterol 14α-demethylase, it directly perturbs the ergosterol biosynthesis pathway. nih.gov This leads to the depletion of the final product, ergosterol, and a corresponding accumulation of upstream precursor sterols, such as 4,4-dimethylsterols and 4α-methylsterols. nih.gov This disruption of sterol metabolism is the primary fungistatic and, at higher concentrations, fungicidal trigger.

ComponentRole in Ergosterol PathwayImpact of this compoundReference
Lanosterol 14α-demethylase (CYP51)Key enzymeDirectly and potently inhibited. nih.govnih.gov
Lanosterol / EburicolSubstrates / PrecursorsAccumulate due to enzymatic block. nih.govasm.org
ErgosterolEssential final productProduction is depleted. nih.gov
Fungal Cell MembraneStructure requiring ergosterolIntegrity and function are compromised, leading to growth inhibition and cell death. nih.govnih.gov

Transcriptomic and Proteomic Responses: A holistic understanding requires looking at the fungus's adaptive response. Based on studies of other azole antifungals, it is predictable that exposing a fungus to efinaconazole would trigger widespread changes in gene and protein expression. mdpi.com Future transcriptomic (RNA-Seq) and proteomic (mass spectrometry) studies could identify these changes. Expected findings include the upregulation of genes and proteins involved in stress response (e.g., heat shock proteins), cell wall synthesis (as a compensatory mechanism), and drug efflux pumps that attempt to expel the compound. mdpi.com Conversely, pathways related to cell growth and primary metabolism would likely be downregulated. mdpi.com Integrating these datasets would provide a detailed map of the fungal response, revealing key adaptation networks and potential vulnerabilities.

Development of New Research Tools and Methodologies for Antifungal Discovery

Advancing the study of efinaconazole and the discovery of new antifungals depends heavily on the development of more sophisticated and predictive research tools and methodologies.

High-Throughput Screening (HTS) Platforms: The search for novel antifungal compounds or synergistic combinations can be accelerated by HTS platforms. Modern assays, such as those that detect the release of cytosolic enzymes like adenylate kinase upon cell lysis, offer a more direct measure of fungicidal activity compared to traditional growth inhibition methods. researchgate.netnih.govasm.org These platforms can screen vast libraries of compounds to identify new drug candidates or molecules that enhance the activity of efinaconazole. asm.org

Advanced In Vitro and Ex Vivo Models: The unique challenge of treating onychomycosis lies in delivering the drug through the dense nail plate to the site of infection. To better mimic this environment, advanced models are being developed. These include in vitro 3D models that use reconstructed human epidermis colonized with fungi and covered with a bovine nail. mdpi.comnih.gov Such models provide a more realistic preclinical platform to evaluate the penetration and efficacy of topical formulations like efinaconazole, bridging the gap between simple culture assays and clinical trials. mdpi.comnih.govmdpi.com

Novel Imaging Technologies: Visualizing fungal infections and the therapeutic response in real-time is a powerful emerging tool. Advanced imaging techniques, such as positron emission tomography (PET) using fungus-specific tracers or live-cell microscopy platforms, can track fungal viability and response to treatment non-invasively. azolifesciences.comnih.govnih.gov Applying these technologies could provide dynamic insights into how efinaconazole affects fungal burdens and morphology within a complex tissue environment, offering a more precise assessment of its pharmacodynamics.

Research Tool / MethodologyApplication in Antifungal ResearchRelevance to Efinaconazole
High-Throughput Screening (HTS)Rapidly screen large compound libraries for antifungal activity or synergy.Can identify new compounds that work synergistically with efinaconazole to enhance efficacy or overcome resistance.
3D Onychomycosis ModelsSimulate the nail environment in vitro using reconstructed human tissue and bovine nail plates.Provides a more accurate preclinical assessment of topical efinaconazole's ability to penetrate the nail and eradicate infection.
Advanced Fungal Imaging (e.g., PET)Non-invasively visualize and quantify fungal burden and metabolic activity in response to treatment.Could be used in preclinical models to directly observe the efficacy and pharmacodynamics of efinaconazole at the site of infection.

Q & A

Q. How can researchers mitigate batch-to-batch variability in Efinaconazole impurity profiling?

  • Methodological Answer : Implement orthogonal analytical techniques (e.g., HPTLC, LC-MS/MS) to detect process-related impurities (e.g., (R,R)-Efinaconazole diol). Use stability-indicating methods under forced degradation conditions (heat, light, oxidation) and align with ICH M7 guidelines for genotoxic impurity control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.